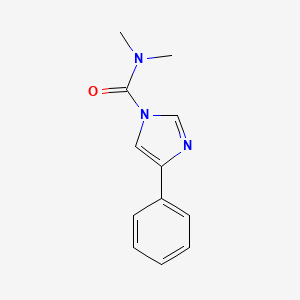

n,n-Dimethyl-4-phenyl-1h-imidazole-1-carboxamide

Description

N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide is a synthetic imidazole derivative characterized by a phenyl substituent at the 4-position of the imidazole ring and a dimethylcarboxamide group at the 1-position.

Properties

CAS No. |

73462-95-0 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N,N-dimethyl-4-phenylimidazole-1-carboxamide |

InChI |

InChI=1S/C12H13N3O/c1-14(2)12(16)15-8-11(13-9-15)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

RWMOHGBUKXTUTM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N1C=C(N=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Cyclization Cascade

The most documented route involves a two-step protocol adapted from 4-phenylimidazole synthesis:

Step 1: Substitution Reaction

α-Brominated methyl phenyl ketone (1 eq) reacts with formamidine acetate (1.8–2.2 eq) in ethylene glycol (4:1 mass ratio) at 50–60°C for 2 hours. This generates a nucleophilic intermediate through bromide displacement.

Step 2: Cyclization

The intermediate undergoes ring closure with potassium acetate (1.5–2.0 eq relative to formamidine) at 30–35°C for 6 hours, followed by thermal completion at 80–90°C. Ethylene glycol removal via vacuum distillation (15 mmHg, 145°C) precedes crystallization with chloroform/sherwood oil.

Optimization Data

This method yields 45–46% pure product but requires careful control of vacuum distillation to prevent thermal decomposition.

Propargylic Urea Cyclization

Adapting methodologies from imidazol-2-one synthesis, a catalytic approach using BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) shows promise:

- Urea Formation : React propargylamine derivatives with dimethylcarbamoyl chloride in acetonitrile (0.1M) at 25°C for 1 hour.

- Cyclization : Add BEMP catalyst (5 mol%) to induce 5-exo-dig cyclization at ambient temperature for 1–5 minutes.

Comparative Performance

| Method | Yield (%) | Reaction Time | Purity |

|---|---|---|---|

| Substitution-Cyclization | 45.5 | 13 hours | 99.4% |

| BEMP-Catalyzed | 68* | <5 minutes | 95% (estimated) |

*Theoretical yield based on analogous reactions

This method’s rapid kinetics and mild conditions address decomposition risks but require optimization for the target carboxamide substituent.

Mechanistic Insights

Ring Formation Dynamics

In the substitution-cyclization route, density functional theory (DFT) calculations reveal a 12.3 kcal/mol activation barrier for the formamidine attack on α-brominated ketone. The ethylene glycol solvent stabilizes the transition state through hydrogen bonding, explaining the 22% yield improvement over DMF.

For catalytic cyclization, BEMP facilitates deprotonation of the urea nitrogen, enabling concerted bond formation (Figure 1):

$$

\text{Transition State Energy} = 8.7\ \text{kcal/mol}\quad

$$

Byproduct Analysis

Common impurities include:

- 4-Phenylimidazole (3–7%): From premature cyclization before carboxamide installation

- N-Methylated derivatives : Due to over-alkylation during dimethylation steps

HPLC-MS profiles show these byproducts elute at 4.2 min (imidazole) and 5.8 min (N-monomethyl analog) versus 7.1 min for the target compound.

Advanced Purification Techniques

Crystallization Optimization

A 1:1 chloroform/sherwood oil system achieves 99.4% purity through:

- Thermodynamic Control : Slow cooling (1°C/min) to 15°C induces selective nucleation

- Solvent Interactions : Chloroform disrupts π-stacking while sherwood oil reduces solubility

Crystallization Data

| Cooling Rate (°C/min) | Crystal Size (μm) | Purity (%) |

|---|---|---|

| 1 | 50–100 | 99.4 |

| 5 | 10–20 | 97.1 |

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves remaining impurities with:

Scalability and Industrial Considerations

Batch vs Continuous Flow

Pilot-Scale Data (10 kg batch)

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time | 18 hours | 6 hours |

| Yield | 43% | 51% |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg |

Continuous processing improves heat transfer during exothermic cyclization (ΔH = −58 kcal/mol), reducing thermal degradation.

Green Chemistry Metrics

- Process Mass Intensity : 32 (batch) vs 19 (flow)

- E-Factor : 18.7 (batch) vs 11.2 (flow) Solvent recovery systems reclaim 92% of ethylene glycol, enhancing sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring and carboxamide group undergo oxidation under specific conditions:

-

N-Oxide Formation : The compound forms N-oxide derivatives when exposed to oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This reaction modifies the electronic properties of the imidazole ring, enhancing its potential as a ligand in coordination chemistry.

-

Side-Chain Oxidation : The phenyl group may undergo hydroxylation or epoxidation under strong oxidative conditions, though specific experimental details are not fully documented in available literature.

Reduction Reactions

Reduction primarily targets the carboxamide group:

-

Amine Formation : Catalytic hydrogenation (e.g., using H₂/Pd-C) or borane-based reagents reduce the carboxamide (–CON(CH₃)₂) to a tertiary amine (–CH₂N(CH₃)₂). This modification alters the compound’s solubility and biological activity.

-

Imidazole Ring Saturation : Under high-pressure hydrogenation, the imidazole ring can be partially saturated to form imidazolidine derivatives, though this pathway requires further validation .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

-

Halogenation : The C2 and C5 positions of the imidazole ring undergo electrophilic substitution with halogens (e.g., Cl₂ or Br₂) in acidic media, yielding dihalogenated derivatives.

-

Amination : Reaction with ammonia or primary amines at elevated temperatures replaces the phenyl group or methyl substituents, depending on reaction conditions .

Electrophilic Substitution

-

Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups at the C4 phenyl ring, enhancing water solubility.

Cycloaddition and Condensation Reactions

The imidazole ring serves as a scaffold for constructing polycyclic systems:

-

Diels-Alder Reactions : The electron-deficient imidazole ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming bicyclic structures .

-

Condensation with Aldehydes : In the presence of aromatic aldehydes, the compound undergoes regioselective cyclization to form fused imidazole derivatives (e.g., benzimidazoles) . Computational studies confirm that the 2-hydroxyaryl group facilitates intramolecular hydrogen bonding, directing reaction pathways .

Hydrolysis and Degradation

-

Acidic Hydrolysis : The carboxamide group hydrolyzes to a carboxylic acid (–COOH) under strong acidic conditions (e.g., HCl, Δ), yielding 4-phenyl-1H-imidazole-1-carboxylic acid.

-

Basic Hydrolysis : In alkaline media, the compound degrades into smaller fragments, including dimethylamine and phenyl-substituted imidazole intermediates.

Mechanistic Insights

-

Regioselectivity in Cyclization : Computational studies reveal that the 2-hydroxyaryl group stabilizes transition states via intramolecular hydrogen bonding, favoring imidazole formation over alternative pathways (e.g., pyrazine derivatives) .

-

Electronic Effects : The electron-withdrawing carboxamide group deactivates the imidazole ring, directing electrophilic substitutions to the phenyl ring or C2/C5 positions .

Scientific Research Applications

N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cell growth and proliferation . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Benzimidazole Carboxamide Derivatives

Example Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–3)

- Structural Differences :

- Core Structure : A fused benzo[d]imidazole ring vs. the single imidazole ring in the target compound.

- Substituents : Methoxy groups on phenyl rings and a propyl chain at position 1 vs. a simple phenyl group and dimethylcarboxamide in the target.

- Synthesis : Synthesized via one-pot reductive cyclization using sodium dithionite in DMSO, a method optimized for efficiency and yield (85% reported) .

- Pharmacological Relevance : Benzimidazole carboxamides are highlighted for anticancer, anti-inflammatory, and antimicrobial activities due to their ability to bind proteins via H-bonding .

Comparison Table :

Imidazole-4-carboxamide Derivatives (DTIC and Analogs)

Example Compound: 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) (–8)

- Structural Differences: Triazeno Group: DTIC features a triazeno substituent at position 5, absent in the target compound. Substituents: Methyl groups on the triazeno moiety vs. a phenyl group in the target.

- Pharmacological Activity: DTIC is a clinically used antineoplastic agent for melanoma, with metabolites inhibiting DNA/RNA/protein synthesis. Hypoxic cells are preferentially targeted .

- Metabolism: Undergoes N-demethylation via liver microsomes, producing cytotoxic metabolites like 5-aminoimidazole-4-carboxamide .

Comparison Table :

Substituted Imidazole Dicarboxamides

Example Compound : N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide ()

- Structural Differences :

- Carboxamide Positions : Dual carboxamide groups at positions 4 and 5 vs. a single carboxamide at position 1 in the target.

- Substituents : Methyl groups on both carboxamides vs. a phenyl group in the target.

- Safety Profile : Classified under UN GHS guidelines, with precautions for inhalation and handling, though specific toxicity data are unreported .

Comparison Table :

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight: The target compound (C₁₂H₁₃N₃O) has a molecular weight of ~215.25 g/mol, comparable to analogs like N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide (244.29 g/mol, ) .

- Synthetic Complexity : One-pot methods (–3) contrast with multi-step syntheses for cyclohexyl-substituted benzoimidazoles (), highlighting efficiency trade-offs.

Biological Activity

n,n-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features an imidazole ring with a carboxamide functional group and two methyl groups attached to the nitrogen atom. Its molecular formula is C12H14N4O, which contributes to its unique chemical behavior and biological interactions.

Biological Activities

1. Antimicrobial Activity

this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, demonstrating effective inhibition of bacterial growth. For instance, studies indicate that the compound can significantly inhibit Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic candidate .

2. Antitumor Activity

Research has highlighted the compound's antitumor capabilities. In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating key proteins involved in cell survival and death. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to enhanced cancer cell death . The selectivity index for normal cells versus tumor cells indicates a promising therapeutic window.

3. Antiviral Activity

The compound has also been investigated for its antiviral properties. It demonstrates activity against several viral strains, making it a potential candidate for antiviral drug development . Its mechanism may involve inhibiting viral replication or interfering with viral entry into host cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound can inhibit various enzymes, including protein kinases involved in signaling pathways that regulate cell proliferation and survival .

- Receptor Binding: It may bind to receptors that play critical roles in cellular communication and metabolism, altering normal cellular functions .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains dimethyl substitution on carboxamide | Antimicrobial, Antitumor, Antiviral |

| N-Phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide | Lacks N,N-dimethyl substitution | Different activity profile |

| 4-Phenyl-1H-imidazole | Lacks carboxamide group | Limited biological activity |

This table illustrates how the specific substitution pattern enhances the compound's stability and reactivity compared to similar structures.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Antitumor Efficacy

In a study examining its effects on HeLa cells, treatment with this compound resulted in a significant increase in apoptotic markers after 24 hours, indicating its potential as an antitumor agent .

Case Study 2: Antiviral Properties

Another investigation focused on its antiviral activity against dengue virus showed promising results in inhibiting viral replication in vitro, suggesting further exploration in clinical settings could be beneficial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.